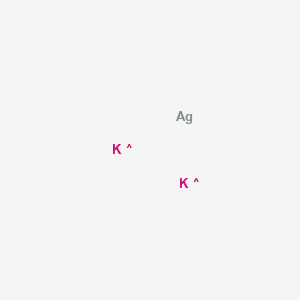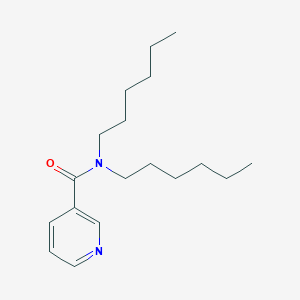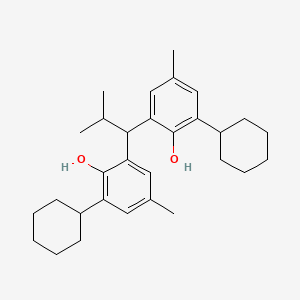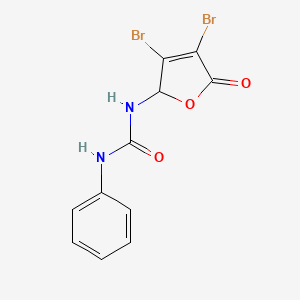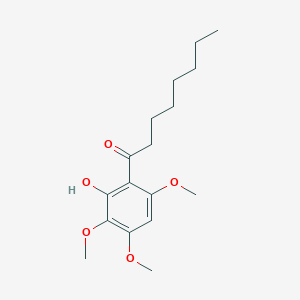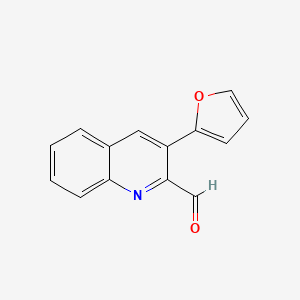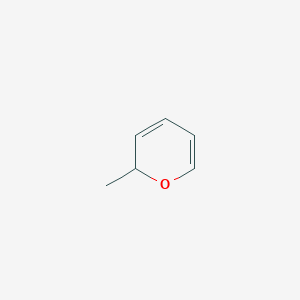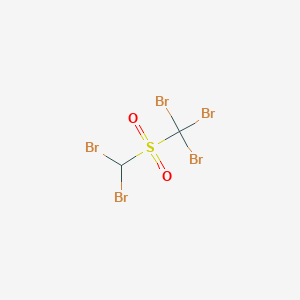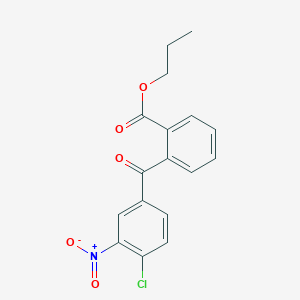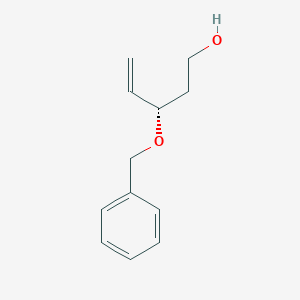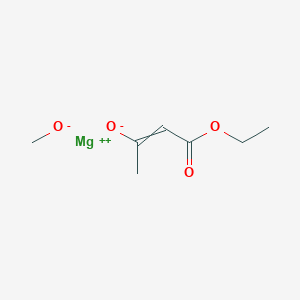
magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate is an organometallic compound with the molecular formula C12H14MgO8. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate typically involves the reaction of magnesium with 4-ethoxy-4-oxobut-2-enoic acid and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese(III) acetate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation with manganese(III) acetate can yield diethyl 2,5-dihydroxy-2,5-bis(trifluoromethyl)tetrahydrofuran-3,4-dicarboxylate .
Applications De Recherche Scientifique
Magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate include:
- Lithium 4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- Diethyl 2,5-dihydroxy-2,5-bis(trifluoromethyl)tetrahydrofuran-3,4-dicarboxylate
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
Propriétés
Numéro CAS |
158193-94-3 |
|---|---|
Formule moléculaire |
C7H12MgO4 |
Poids moléculaire |
184.47 g/mol |
Nom IUPAC |
magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate |
InChI |
InChI=1S/C6H10O3.CH3O.Mg/c1-3-9-6(8)4-5(2)7;1-2;/h4,7H,3H2,1-2H3;1H3;/q;-1;+2/p-1 |
Clé InChI |
KXVZPWWLQKOMOU-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C=C(C)[O-].C[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
